molecular formula C12H23B B8317775 dicyclohexylborane

dicyclohexylborane

Cat. No.: B8317775
M. Wt: 178.12 g/mol
InChI Key: XNYOSXARXANYPB-UHFFFAOYSA-N
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Description

Dicyclohexylborane (HBCy₂) is a sterically hindered dialkylborane widely used in organic synthesis, particularly in hydroboration reactions and as a precursor for organoboron intermediates. Its structure, featuring two cyclohexyl groups attached to a boron atom, confers unique reactivity and selectivity. Key applications include:

  • Hydroboration of alkynes and alkenes with anti-Markovnikov selectivity, enabling the synthesis of stereodefined alkenylboronates (e.g., in pheromone synthesis ).
  • Catalytic dehydrogenation of formic acid, where Cy₂B–I derivatives exhibit three-fold higher activity than 9-BBN systems .
  • Pharmaceutical and agrochemical synthesis, driven by its role in constructing complex intermediates (e.g., indolenines and fluorinated compounds) .

Solid-state ¹¹B NMR analysis reveals distinct spectral features: a narrow line shape with a chemical shift of +30 ppm, contrasting with tricyclohexylborane (+82 ppm), which has broader anisotropy due to higher quadrupolar coupling .

Properties

IUPAC Name

dicyclohexylborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYOSXARXANYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23B
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borane-Dimethyl Sulfide Complex Method

A representative procedure from J-Stage outlines the following steps:

  • Reagent Preparation : Cyclohexene (52 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 26 mL) and cooled to 5–10°C under argon.

  • Borane Addition : Borane-dimethyl sulfide (30 mmol) is added dropwise to the stirred solution, forming a slurry of crystalline this compound.

  • Reaction Monitoring : The mixture is stirred for 30 minutes at 5–10°C and then at room temperature for 1 hour.

  • Workup : Glacial acetic acid (4 mL) is introduced to quench excess borane, followed by heating at 50°C for 1 hour to ensure completeness.

Key parameters include maintaining subambient temperatures to mitigate exothermic side reactions and using THF as a solvent for optimal borane solubility.

Borane-Tetrahydrofuran Complex Method

An alternative approach employs BH₃·THF, as detailed in Major Reference Works:

  • Cyclohexene Stoichiometry : Two equivalents of cyclohexene react with one equivalent of BH₃·THF in diethyl ether.

  • Temperature Control : The reaction is conducted at 0°C to prevent borane decomposition.

  • Isolation : The resultant this compound precipitates as a white solid, isolated via supernatant removal and drying under reduced pressure.

This method emphasizes the necessity of anhydrous conditions, as moisture leads to borane hydrolysis and reduced yields.

Industrial-Scale Production Considerations

Industrial synthesis scales the laboratory methods while addressing challenges in purity and safety:

  • Automated Systems : Continuous flow reactors maintain precise temperature control during borane addition, minimizing thermal runaway risks.

  • Solvent Recovery : THF and diethyl ether are recycled via distillation, reducing production costs.

  • Quality Control : Purity is assessed through hydrogen gas evolution assays, where this compound reacts quantitatively with water to release H₂.

Alternative Synthetic Pathways

Monochloroborane-Dimethyl Sulfide Route

A less common method involves monochloroborane-dimethyl sulfide (ClBH₂·SMe₂):

  • Hydroboration : Cyclohexene reacts with ClBH₂·SMe₂ in dichloromethane at −78°C.

  • Intermediate Isolation : The resulting chloroborane adduct is treated with triethylamine to yield this compound.

While this route offers a pathway to boron-substituted derivatives, it is less favored due to handling difficulties with chlorinated boranes.

ParameterOptimal ConditionImpact on Yield
Temperature0–10°CPrevents borane decomposition
SolventTHF or Et₂OEnhances borane solubility
Stoichiometry2:1 (Cyclohexene:Borane)Minimizes unreacted borane
AtmosphereArgon or NitrogenAvoids oxidation

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
BH₃·SMe₂/THF85–9095Moderate
BH₃·THF/Et₂O80–8590High
ClBH₂·SMe₂/CH₂Cl₂70–7585Low

The BH₃·SMe₂/THF system balances yield and purity, whereas the BH₃·THF/Et₂O method is preferred for large-scale production due to streamlined solvent recovery .

Chemical Reactions Analysis

Types of Reactions: dicyclohexylborane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Key Applications

2.1 Hydroboration Reactions

  • Catalytic Hydroboration : Dicyclohexylborane serves as an effective catalyst in hydroboration reactions, converting alkenes into alcohols. This transformation is critical for synthesizing various organic molecules with biological activity.

2.2 Asymmetric Reductions

  • This compound facilitates enantioselective reductions of ketones, producing chiral intermediates essential for pharmaceutical development.

2.3 Drug Development

  • Research indicates that derivatives of this compound can act as prodrugs, enhancing the stability and bioavailability of therapeutic agents.

Case Study 1: Hydroboration of Alkenes

In a study focused on the hydroboration of alkenes using this compound, researchers demonstrated its efficiency in adding across double bonds to form organoboron intermediates. These intermediates were further functionalized into biologically relevant molecules, showcasing the compound's potential in synthetic organic chemistry.

Case Study 2: Antiviral Activity

Another investigation explored the antiviral properties of boron compounds, including derivatives of this compound, against HIV. While the parent compound exhibited limited activity, modifications significantly enhanced its efficacy against viral replication, indicating potential therapeutic applications.

Comparative Analysis with Other Organoboron Compounds

Compound NameStructureUnique Features
Tri-n-butylboraneC₁₂H₂₇BMore sterically hindered; less stable than this compound.
DisiamylboraneC₁₂H₂₆BHigher reactivity towards alkenes; less thermally stable.
9-BorabicyclononaneC₉H₁₅BUsed for selective hydroboration; more reactive than this compound.

This compound's improved thermal stability compared to disiamylborane makes it preferable for certain synthetic applications. Its steric bulk allows for selective hydroboration reactions, particularly advantageous when dealing with hindered alkenes.

Mechanism of Action

The mechanism of action of dicyclohexylborane involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The detailed mechanism of action is often studied using advanced biochemical and molecular techniques .

Comparison with Similar Compounds

Diethylborane (HBEt₂)

  • Reactivity in Migratory Aptitude :
    In multicomponent coupling reactions, HBCy₂ favors B-alkyl migration over Zn-alkyl migration when transmetallated with diethylzinc. At −78°C, HBCy₂ achieves a 14:1 cyclohexyl-to-ethyl migration ratio, whereas diethylborane produces significant ethyl migration byproducts under similar conditions .
  • Steric Influence :
    The bulkier cyclohexyl groups in HBCy₂ reduce side reactions compared to the smaller ethyl groups in HBEt₂, enhancing selectivity in allylic alcohol synthesis .

9-Borabicyclononane (9-BBN)

  • Hydroboration Efficiency :
    HBCy₂ shows superior reactivity in THF (complete hydroboration observed via ¹¹B NMR) compared to 9-BBN, which fails in Et₂O . However, 9-BBN is more stable in allylation reactions, whereas HBCy₂ derivatives inhibit palladium-catalyzed enantioselective processes .

Disiamylborane (HBSia₂)

  • Stereoselectivity :
    Disiamylborane is preferred for synthesizing stereodefined 1-alkenylboron compounds due to its mild reactivity . In contrast, HBCy₂’s bulkiness reduces enantioselectivity in indole allylation (85% ee vs. >90% ee with HBSia₂) .

Catecholborane (HBcat)

  • Reaction Mechanism :
    HBcat undergoes 1,3-B–H bond addition without a catalyst in N₂ borylation, whereas HBCy₂ requires retro-hydroboration to activate N₂ .
  • Catalytic Inactivity :
    HBcat derivatives are inert in formic acid dehydrogenation, unlike HBCy₂, which achieves quantitative conversion under optimized conditions .

Pinacolborane (HBpin)

  • Protodeboronation Sensitivity :
    Alkynyl pinacolboronates derived from HBpin are prone to decomposition, necessitating careful handling. HBCy₂ mitigates this issue in one-pot hydroboration/protodeboronation protocols .

Data Tables

Table 1: Comparative ¹¹B NMR Characteristics

Compound Chemical Shift (ppm) Line Shape Characteristics Reference
Dicyclohexylborane +30 Narrow (quadrupolar coupling: 2.7 MHz)
Tricyclohexylborane +82 Broad (quadrupolar coupling: 5 MHz)
9-BBN +85 Broad, solvent-dependent

Q & A

Q. What are the key methodological considerations for achieving anti-Markovnikov selectivity in alkyne hydroboration using dicyclohexylborane?

this compound (Cy₂BH) exhibits steric hindrance due to its cyclohexyl substituents, directing boron addition to the less substituted carbon of terminal alkynes. This results in syn addition, forming cis-alkenylboranes that oxidize to aldehydes. Researchers must use bulky boranes to prevent over-hydroboration and ensure reaction termination at the alkenylborane stage .

Q. How does this compound enable chemoselective hydroboration in substrates with competing functional groups?

Cy₂BH preferentially reacts with alkenes/alkynes over carbonyl groups due to its lower electrophilicity compared to BH₃ or 9-BBN. For example, in MOM-protected ketone alcohols, Cy₂BH selectively hydroborates allyl double bonds without attacking the carbonyl, achieving >97% yield .

Q. What experimental protocols ensure stereochemical fidelity in hydroboration-protonolysis reactions?

Syn addition of Cy₂BH to alkynes generates (Z)-alkenylboranes. Subsequent protonolysis with acetic acid retains stereochemistry, as demonstrated in the synthesis of (Z,Z,Z)-triene systems for natural product synthesis . Steric control is critical; inert conditions (e.g., low temperature, anhydrous solvents) prevent borane decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize alkyl migration in multicomponent coupling reactions involving this compound?

Substituting diethylborane with Cy₂BH in hydroboration-zinc transmetalation reactions reduces ethyl migration from 20% to <7% at −78°C. Key parameters include:

  • Temperature : Lower temperatures (−78°C) favor B-alkyl over Zn-alkyl migration (14:1 selectivity) .
  • Reagent order : Sequential addition of Cy₂BH, diethylzinc, and aldehydes prevents premature transmetalation .
EntryTemperature (°C)Cy:Et Migration RatioYield (%)
101:560
2−7814:160

Q. What factors explain the divergent catalytic activity of this compound in formic acid dehydrogenation vs. polyester depolymerization?

Cy₂BH derivatives show high activity in formic acid dehydrogenation (100% conversion in 4.5 h at 130°C with 10 mol% catalyst ), but poor performance in polyester depolymerization (86% yield vs. HBpin’s 99% ). This discrepancy arises from:

  • Electronic effects : Electron-rich Cy₂BH stabilizes bis(formyloxy)borate intermediates critical for H₂/CO₂ release .
  • Steric limitations : Bulky cyclohexyl groups hinder access to ester carbonyls in polymers .

Q. How do electronic and steric effects influence regioselectivity in hydroboration of alkynylbenzodiazaboroles?

Cy₂BH undergoes cis-addition to electron-deficient alkynylbenzodiazaboroles (e.g., R = Ph, p-Me₂NC₆H₄), forming 1,1-diborylalkenes. In contrast, electron-rich substituents (e.g., Me₃Si) lead to 1,2-addition due to enhanced π-backbonding. X-ray crystallography confirms regioselectivity trends .

Q. Why does this compound fail to catalyze dinitrogen borylation, and how does this contrast with Piers’ borane?

Cy₂BH does not form stable adducts with trans-[W(N₂)₂(depe)₂] due to steric hindrance and weak Lewis acidity. Instead, retro-hydroboration occurs, generating BCy₃ and tricyclohexyldiborane. This contrasts with Piers’ borane (HB(C₆F₅)₂), which activates N₂ via strong B–N interactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s stability in air?

While early studies noted Cy₂BH’s air sensitivity , recent protocols achieve stability via:

  • In situ preparation : Avoids storage-related decomposition .
  • Stabilizers : Use of THF or amine co-solvents suppresses exothermic oxidation . Contradictions likely stem from differing handling protocols.

Methodological Recommendations

Q. What strategies suppress racemization in asymmetric (Z)-allylic alcohol synthesis using Cy₂BH?

Racemization via LiX (X = Cl, Br) is mitigated by:

  • Additives : 20–30 mol% tetraethylethylenediamine (TEEDA) inhibits LiCl without deactivating chiral zinc catalysts .
  • Low-temperature transmetalation : −40°C reduces kinetic resolution barriers .

Q. How can electronic effects be systematically probed in borane-catalyzed reactions?

Screening Cy₂BH against electronically diverse boranes (e.g., HBcat, 9-BBN) reveals steric/electronic contributions. For dehydrogenation, Cy₂BH’s electron-donating cyclohexyl groups enhance turnover vs. HBcat’s electron-withdrawing catechol .

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